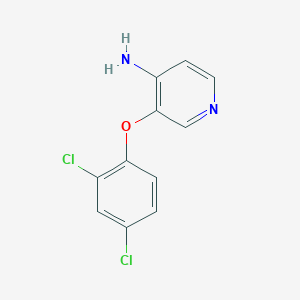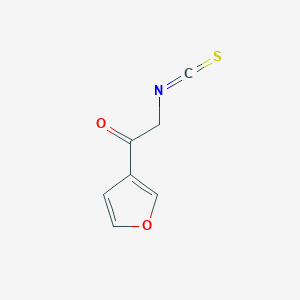
1-(Furan-3-yl)-2-isothiocyanatoethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)-2-isothiocyanatoethan-1-one is a chemical compound that features a furan ring attached to an isothiocyanate group via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-2-isothiocyanatoethan-1-one typically involves the reaction of furan derivatives with isothiocyanate precursors. One common method involves the use of furan-3-carboxaldehyde, which undergoes a series of reactions including nucleophilic addition and cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-yl)-2-isothiocyanatoethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amine derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thiourea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-3-carboxylic acid derivatives, amine derivatives, and thiourea derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Furan-3-yl)-2-isothiocyanatoethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)-2-isothiocyanatoethan-1-one involves its interaction with biological molecules, particularly proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. This makes it a useful tool for studying protein interactions and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and isothiocyanate-containing molecules, such as:
- Furan-3-carboxylic acid
- 1-(Furan-3-yl)methanamine
- Phenyl isothiocyanate
Uniqueness
What sets 1-(Furan-3-yl)-2-isothiocyanatoethan-1-one apart is its combination of a furan ring and an isothiocyanate group, which provides unique reactivity and potential for diverse applications in scientific research .
Properties
CAS No. |
832077-49-3 |
|---|---|
Molecular Formula |
C7H5NO2S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
1-(furan-3-yl)-2-isothiocyanatoethanone |
InChI |
InChI=1S/C7H5NO2S/c9-7(3-8-5-11)6-1-2-10-4-6/h1-2,4H,3H2 |
InChI Key |
QQATUXBGQOZYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(=O)CN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)
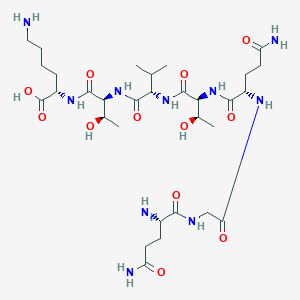
![2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14203714.png)

![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
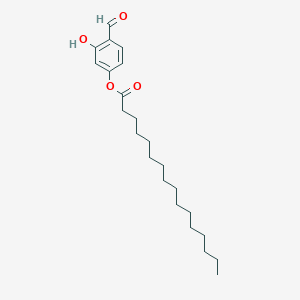

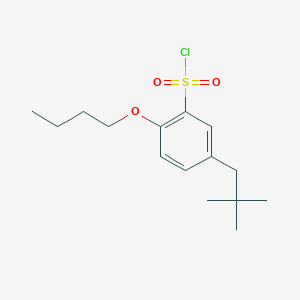
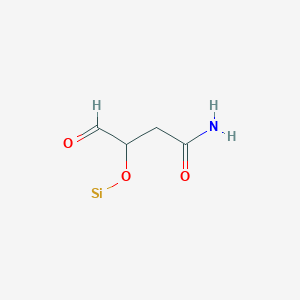
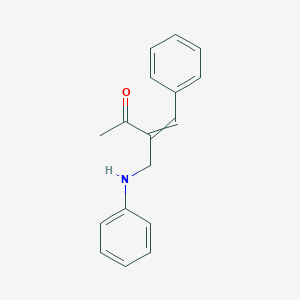
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
